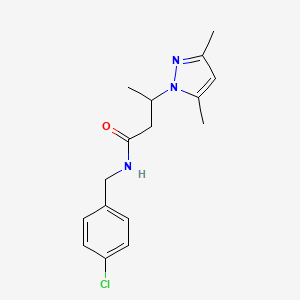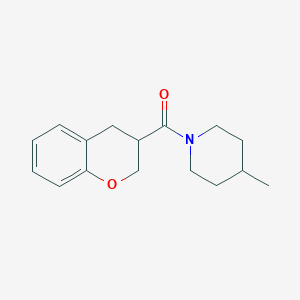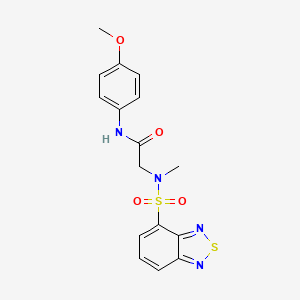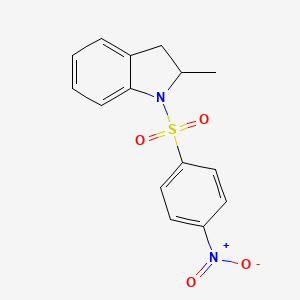
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde), also known as BMB, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. This inhibition leads to the suppression of cell growth and division, which is why 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has shown potential as an anti-cancer agent.
Biochemical and Physiological Effects:
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to have both biochemical and physiological effects. Biochemically, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to inhibit the activity of certain enzymes and proteins in cells. Physiologically, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to inhibit the growth and division of cancer cells, which is why it has potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has shown potential as a building block for the synthesis of new materials with unique properties. One limitation of using 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the study of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde). One direction is to further investigate its anti-cancer properties and potential as a therapeutic agent. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) and its effects in different experimental settings.
Conclusion:
In conclusion, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) is a compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) in different fields and experimental settings.
Métodos De Síntesis
The synthesis of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) involves a reaction between 2-methoxybenzaldehyde and 1,4-butanediol in the presence of a catalyst. The reaction results in the formation of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) as a white powder.
Aplicaciones Científicas De Investigación
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In material science, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been used as a building block for the synthesis of new materials with unique properties. In environmental science, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been used as a fluorescent probe for the detection of heavy metal ions in water.
Propiedades
IUPAC Name |
4-[4-(4-formyl-3-methoxyphenoxy)butoxy]-2-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-19-11-17(7-5-15(19)13-21)25-9-3-4-10-26-18-8-6-16(14-22)20(12-18)24-2/h5-8,11-14H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAWIMRZLAWHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCCOC2=CC(=C(C=C2)C=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)



![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)

![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)

![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)
![1-(2,5-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451938.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)